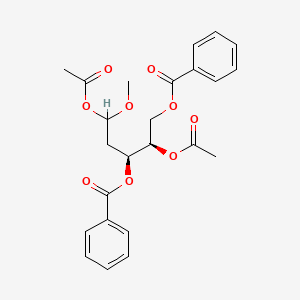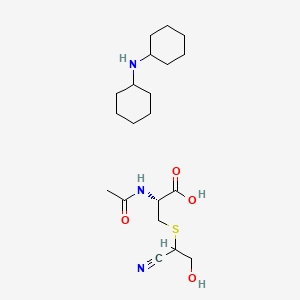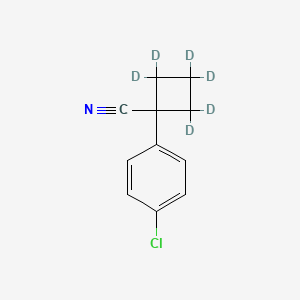
Lyclaninol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lyclaninol involves several steps, starting from the extraction of the compound from natural sources such as Lycopodium serratum . The extraction process typically involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, and acetone . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves large-scale extraction from plant sources, followed by purification using industrial-scale chromatographic methods. The final product is then formulated into various forms for research and industrial applications .
化学反应分析
Types of Reactions
Lyclaninol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized triterpenoids, while reduction can produce reduced triterpenoid derivatives.
科学研究应用
Lyclaninol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in chromatographic studies and for the synthesis of other triterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of arthritis and other inflammatory conditions.
Industry: Used in the formulation of various industrial products, including cosmetics and pharmaceuticals
作用机制
The mechanism of action of Lyclaninol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The compound interacts with enzymes and receptors involved in these pathways, leading to its observed biological activities .
相似化合物的比较
Lyclaninol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include other triterpenoids such as betulinic acid, oleanolic acid, and ursolic acid. These compounds share similar structural features but differ in their specific biological activities and applications .
List of Similar Compounds
- Betulinic acid
- Oleanolic acid
- Ursolic acid
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3/t19-,20+,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQRSMCZZRLXJG-AGTZBQNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Lyclaninol?
A1: The research paper identifies this compound as serrat-14-ene-3α, 20β, 21β, 24-tetraol []. This means it is a tetracyclic triterpenoid with a serratane skeleton, containing four hydroxyl groups at positions 3α, 20β, 21β, and 24, and a double bond at position 14.
Q2: Where was this compound discovered?
A2: The research mentions that this compound is a new tetraol occurring in Lycopodium clavatum []. This suggests that this compound was isolated and characterized from the club moss species Lycopodium clavatum.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)











